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Compound of Interest

Compound Name: 11S(12R)-EET

Cat. No.: B175566 Get Quote

For researchers, scientists, and drug development professionals, this document provides

comprehensive application notes and detailed protocols for the use of high-purity 11S(12R)-

Epoxyeicosatrienoic acid (EET), a key signaling lipid in cardiovascular and inflammatory

pathways. This guide outlines reputable sources for purchasing this compound and offers in-

depth methodologies for its application in various experimental settings.

Introduction to 11S(12R)-EET
11S(12R)-EET is a stereoisomer of 11,12-epoxyeicosatrienoic acid, an arachidonic acid

metabolite produced by cytochrome P450 (CYP) epoxygenases.[1] It functions as a critical

signaling molecule in numerous physiological processes, most notably in the regulation of

vascular tone and inflammation. As a potent vasodilator, it plays a crucial role in blood pressure

regulation by activating potassium channels on vascular smooth muscle cells, leading to

hyperpolarization and relaxation.[1] Furthermore, 11S(12R)-EET exhibits significant anti-

inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and

modulation of macrophage polarization.

Purchasing High-Purity 11S(12R)-EET
Ensuring the quality and purity of 11S(12R)-EET is paramount for obtaining reliable and

reproducible experimental results. The following suppliers are recognized for providing high-

purity lipid compounds for research purposes:
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Cayman Chemical: A widely cited source for a broad range of lipids, including 11S(12R)-
EET, offering detailed product specifications and technical support.[1]

MedChemExpress: Provides a variety of bioactive compounds, including 11S(12R)-EET,

often with comprehensive analytical data.

Santa Cruz Biotechnology: A supplier of a wide array of biochemicals for research, including

various EET isomers.

GlpBio: Offers a catalog of signaling molecules and inhibitors for life science research.

BioGems: Provides a selection of bioactive lipids and other research reagents.

It is recommended to request a certificate of analysis from the chosen supplier to verify the

purity and stereochemistry of the compound.

Quantitative Data Summary
The following table summarizes key quantitative data for 11S(12R)-EET from various

experimental models.
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Parameter Value
Cell/Tissue
Type

Assay Reference

EC50

(Vasodilation)
20 pM

Canine epicardial

arterioles

Vasodilation

Assay
[1]

EC50

(Vasodilation)
10 pM

Porcine

subepicardial

arterioles

Vasodilation

Assay
[1]

Effective

Concentration
50 nM

Rat coronary

small arterial

smooth muscle

cells

KCa1.1/BK

channel

activation

[1]

IC50 (VCAM-1

Expression)
20 nM

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Anti-

inflammatory

Assay

Effective

Concentration
1 µM

RAW 264.7

Macrophages

Inhibition of LPS-

induced M1

polarization

Key Experimental Protocols
Detailed methodologies for key experiments involving 11S(12R)-EET are provided below.

Protocol 1: Vasodilation Assay in Isolated Resistance
Arteries
This protocol details the measurement of the vasodilatory effects of 11S(12R)-EET on pre-

constricted small arteries using a wire myograph.

Materials:

Isolated resistance arteries (e.g., mesenteric, coronary)

Wire myograph system
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Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

Vasoconstrictor agent (e.g., Phenylephrine, U46619)

11S(12R)-EET stock solution (in ethanol or DMSO)

Data acquisition system

Procedure:

Vessel Preparation: Dissect resistance arteries in cold PSS and mount segments onto the

wires of the myograph jaws.

Equilibration: Equilibrate the mounted vessels in PSS at 37°C for 30-60 minutes, with

periodic adjustments to a normalized resting tension.

Viability Check: Assess vessel viability by challenging with a high potassium solution (e.g.,

60 mM KCl).

Pre-constriction: After a washout period, pre-constrict the arteries with a chosen

vasoconstrictor to approximately 80% of their maximal response.

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add

cumulative concentrations of 11S(12R)-EET to the bath, allowing the vessel to reach a

stable response at each concentration.

Data Analysis: Record the changes in tension at each concentration. Express the relaxation

as a percentage of the pre-constriction tension and plot the concentration-response curve to

determine the EC50 value.

Protocol 2: Patch-Clamp Electrophysiology for KCa
Channel Activity
This protocol outlines the whole-cell patch-clamp technique to measure the activation of large-

conductance calcium-activated potassium (KCa) channels by 11S(12R)-EET in vascular

smooth muscle cells.
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Materials:

Isolated vascular smooth muscle cells

Patch-clamp amplifier and data acquisition system

Micromanipulator and microscope

Borosilicate glass capillaries for pipette fabrication

Extracellular (bath) solution

Intracellular (pipette) solution

11S(12R)-EET solution

Procedure:

Cell Preparation: Isolate vascular smooth muscle cells and plate them on glass coverslips.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-5 MΩ when filled with the intracellular solution.

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a

high-resistance (>1 GΩ) seal (giga-seal).

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip to achieve the whole-cell configuration.

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60

mV. Apply voltage steps to elicit KCa channel currents.

Application of 11S(12R)-EET: Perfuse the cell with the extracellular solution containing

11S(12R)-EET (e.g., 100 nM).

Data Acquisition and Analysis: Record the changes in outward K+ currents in response to the

voltage steps before and after the application of 11S(12R)-EET. Analyze the current-voltage

relationship and channel open probability.
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Protocol 3: Scratch-Wound Cell Migration Assay
This protocol describes a method to assess the effect of 11S(12R)-EET on the migration of

Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

HUVECs

Cell culture plates (e.g., 24-well plates)

Cell culture medium

Sterile pipette tips (e.g., p200)

Microscope with a camera

Image analysis software (e.g., ImageJ)

11S(12R)-EET solution

Procedure:

Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent

monolayer.

Creating the Scratch: Create a "scratch" or cell-free gap in the monolayer using a sterile

p200 pipette tip.

Washing: Gently wash the wells with fresh medium to remove any detached cells.

Treatment: Add fresh medium containing the desired concentration of 11S(12R)-EET or a

vehicle control to the wells.

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g.,

every 6-12 hours) until the gap is closed in the control wells.

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis

software. Calculate the percentage of wound closure over time to determine the rate of cell
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migration.

Protocol 4: NF-κB Activation Assay in Macrophages
This protocol details a method to measure the inhibitory effect of 11S(12R)-EET on NF-κB

activation in macrophages, a key indicator of its anti-inflammatory activity.

Materials:

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

Cell culture reagents

Lipopolysaccharide (LPS)

11S(12R)-EET solution

Reagents for immunofluorescence or Western blotting to detect the p65 subunit of NF-κB

Fluorescence microscope or Western blotting equipment

Procedure:

Cell Culture and Treatment: Culture macrophages and pre-treat them with 11S(12R)-EET for

a specified time (e.g., 1 hour) before stimulating with LPS to induce NF-κB activation.

Measurement of NF-κB Nuclear Translocation (Immunofluorescence):

Fix and permeabilize the cells.

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a

fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation

of p65.

Measurement of IκBα Degradation (Western Blotting):
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Lyse the cells at different time points after LPS stimulation.

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

Probe the membrane with an antibody against IκBα, the inhibitory protein of NF-κB.

Analyze the levels of IκBα to assess its degradation, which is an upstream indicator of NF-

κB activation.

Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by 11S(12R)-EET.

Endothelial Cell Vascular Smooth Muscle Cell

Arachidonic Acid CYP EpoxygenaseMetabolism 11S(12R)-EET GPCRBinds Gs ProteinActivates Adenylyl CyclaseActivates cAMPProduces PKAActivates KCa Channel

Phosphorylates/
Activates K+ Efflux Hyperpolarization Vasodilation
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Caption: Signaling pathway of 11S(12R)-EET-induced vasodilation.
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Caption: Anti-inflammatory signaling pathway of 11S(12R)-EET in macrophages.
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Conclusion
11S(12R)-EET is a valuable research tool for investigating cardiovascular physiology and

inflammatory responses. The protocols and information provided in this document are intended

to serve as a comprehensive resource for researchers in this field. Adherence to detailed

methodologies and the use of high-purity reagents are essential for advancing our

understanding of the therapeutic potential of this important signaling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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